molecular formula C6H4FNO3 B14860211 2-Fluoro-6-hydroxyisonicotinic acid

2-Fluoro-6-hydroxyisonicotinic acid

Cat. No.: B14860211
M. Wt: 157.10 g/mol
InChI Key: SVFFYYCFDDITTE-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxyisonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by a hydroxyl (-OH) group at the 6-position and a fluorine atom at the 2-position on the pyridine ring. The fluorine atom enhances metabolic stability and influences electronic properties, while the hydroxyl group contributes to hydrogen bonding and solubility .

Properties

Molecular Formula

C6H4FNO3

Molecular Weight

157.10 g/mol

IUPAC Name

2-fluoro-6-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C6H4FNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11)

InChI Key

SVFFYYCFDDITTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxyisonicotinic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 2-chloro-6-hydroxyisonicotinic acid using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically occurs under mild conditions, with the temperature maintained at around 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxyisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-hydroxyisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function. The hydroxyl group further contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
2-Amino-6-fluoroisonicotinic acid -F (2), -NH₂ (2), -COOH (4) C₆H₅FN₂O₂ 156.11 Synthetic intermediate; enhanced reactivity due to amino group
2-Chloro-6-methylisonicotinic acid -Cl (2), -CH₃ (6), -COOH (4) C₇H₆ClNO₂ Not provided Higher lipophilicity; steric hindrance from methyl
5-(2-Fluorophenyl)-6-hydroxynicotinic acid -F (phenyl), -OH (6), -COOH (3) C₁₂H₈FNO₃ 233.20 Increased aromaticity; potential use in drug design
3-Fluoro-2-methoxyisonicotinic acid -F (3), -OCH₃ (2), -COOH (4) C₇H₆FNO₃ 171.13 Electron-donating methoxy group; altered acidity
Key Observations:
  • Fluorine Position: Fluorine at the 2-position (as in 2-amino-6-fluoroisonicotinic acid) increases electron-withdrawing effects, stabilizing intermediates in synthesis . In contrast, 3-fluoro-2-methoxyisonicotinic acid (fluorine at 3-position) may exhibit distinct electronic interactions .
  • Functional Groups : Hydroxyl (-OH) groups enhance aqueous solubility, while methoxy (-OCH₃) or chloro (-Cl) substituents reduce polarity. For example, 2-chloro-6-methylisonicotinic acid’s lipophilicity makes it suitable for lipid-rich environments .

Research Findings and Challenges

  • Synthetic Utility: Fluorinated isonicotinic acids are prized for their stability and bioactivity. For example, 2-amino-6-fluoroisonicotinic acid has been used in click chemistry for bioconjugation .
  • Positional Isomerism: Substitution patterns critically influence bioactivity. For instance, 2-amino-5-fluoroisonicotinic acid (fluorine at 5-position) shows reduced metabolic clearance compared to 6-fluoro analogs in preclinical studies .
  • Gaps in Data : Direct comparative studies on 2-fluoro-6-hydroxyisonicotinic acid are sparse. Most evidence derives from analogs, necessitating further experimental validation.

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